molecular formula C4H5NS B1219208 Cyclopropyl isothiocyanate CAS No. 56601-42-4

Cyclopropyl isothiocyanate

Cat. No.: B1219208
CAS No.: 56601-42-4
M. Wt: 99.16 g/mol
InChI Key: JGFBQFKZKSSODQ-UHFFFAOYSA-N
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Description

Cyclopropyl isothiocyanate is an organic compound with the molecular formula C₄H₅NS. It belongs to the class of isothiocyanates, which are characterized by the presence of the isothiocyanate group (N=C=S). This compound is known for its broad-spectrum antimicrobial properties and has been shown to inhibit the growth of various microorganisms, including gram-negative bacteria and leukemia cells .

Mechanism of Action

Target of Action

Cyclopropyl isothiocyanate, also known as Isothiocyanatocyclopropane, is a member of the isothiocyanates (ITCs) family . ITCs are known to govern many intracellular targets, including cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis .

Mode of Action

The mode of action of this compound involves several mechanisms. These include the inhibition of cytochrome P450 enzymes for carcinogen activation, induction of phase II enzymes for detoxification of carcinogens, induction of cell cycle arrest and apoptosis , and induction of anti-inflammatory activity .

Biochemical Pathways

Isothiocyanates, including this compound, exhibit various biological characteristics, including antimicrobial , anti-inflammatory , and anticancer properties . They modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

It is known that isothiocyanates are metabolized by themercapturic acid pathway , which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticancer properties. It has been shown that isothiocyanates can induce apoptosis and inhibit cell growth . The covalent binding to certain protein targets by ITCs seems to play an important role in ITC-induced apoptosis and cell growth inhibition .

Action Environment

The action environment of this compound is influenced by various factors. According to the safety data sheet, it is a flammable liquid and vapor , and it is toxic if swallowed or inhaled . It is also noted that it is moisture sensitive and may cause a lachrymator effect (substance which increases the flow of tears) . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental conditions such as temperature, humidity, and exposure to light.

Biochemical Analysis

Biochemical Properties

Isothiocyanatocyclopropane plays a significant role in biochemical reactions, particularly due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, isothiocyanatocyclopropane can interact with cysteine residues in proteins, leading to the formation of thiocarbamates. These interactions can result in the inhibition or modification of enzyme activity, impacting various biochemical pathways .

Cellular Effects

Isothiocyanatocyclopropane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in certain cell types by activating caspases and promoting the release of cytochrome c from mitochondria. Additionally, isothiocyanatocyclopropane can modulate the expression of genes involved in oxidative stress responses and detoxification pathways .

Molecular Mechanism

At the molecular level, isothiocyanatocyclopropane exerts its effects through covalent modification of biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, isothiocyanatocyclopropane can inhibit the activity of glutathione S-transferase by forming a covalent bond with its active site cysteine residue. This inhibition can disrupt the detoxification of reactive oxygen species and other harmful compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isothiocyanatocyclopropane can vary over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or prolonged storage. Long-term exposure to isothiocyanatocyclopropane has been shown to cause sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of isothiocyanatocyclopropane in animal models are dose-dependent. At low doses, the compound can induce beneficial effects such as enhanced detoxification and protection against oxidative stress. At high doses, isothiocyanatocyclopropane can exhibit toxic effects, including liver damage and disruption of metabolic processes. These adverse effects are often associated with the compound’s ability to form covalent bonds with essential biomolecules .

Metabolic Pathways

Isothiocyanatocyclopropane is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses. It can interact with enzymes such as glutathione S-transferase and cytochrome P450, influencing the metabolism of various endogenous and exogenous compounds. These interactions can alter metabolic flux and the levels of key metabolites .

Transport and Distribution

Within cells and tissues, isothiocyanatocyclopropane is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, isothiocyanatocyclopropane can bind to albumin in the bloodstream, facilitating its transport to target tissues .

Subcellular Localization

Isothiocyanatocyclopropane exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Post-translational modifications and targeting signals play a crucial role in determining the subcellular localization of isothiocyanatocyclopropane, thereby affecting its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with carbon disulfide and a base such as triethylamine to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurizing agent like tosyl chloride to yield the desired isothiocyanate . Another method involves the reaction of cyclopropylamine with phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods: Industrial production of isothiocyanatocyclopropane typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

isothiocyanatocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS/c6-3-5-4-1-2-4/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFBQFKZKSSODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205168
Record name Cyclopropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56601-42-4
Record name Cyclopropyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56601-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056601424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main aroma characteristics of Cyclopropyl Isothiocyanate, and in which plant oils is it predominantly found?

A1: this compound contributes to pungent, pickled, and fishy aromas. It is a key odorant found in fragrant Brassica species seed oils, specifically rapeseed (Brassica napus) and mustard seeds (Brassica juncea) oils. []

Q2: How does the aroma profile of this compound compare between rapeseed and mustard seed oils?

A2: While present in both, this compound is found in higher concentrations in mustard seed oil compared to rapeseed oil, contributing to the stronger pungent, pickled, and fishy notes characteristic of mustard oil. []

Q3: What other volatile compounds are found alongside this compound in instant pickled mustard tuber?

A3: Instant pickled mustard tuber contains a complex mixture of volatiles. Alongside this compound, other identified compounds include Allyl Isothiocyanate, p-propenylanisole, Benzyl Isothiocyanate, and Dimethyl Trisulfide, among others. These compounds belong to various chemical classes, including hydrocarbons, alcohols, ethers, aldehydes, acids, esters, phenols, and sulfur-containing compounds. []

Q4: How does the concentration of this compound change when mustard tuber is processed into instant pickled mustard tuber?

A4: Research suggests that the processing of raw mustard tuber into instant pickled mustard tuber leads to a decrease in the relative concentration of this compound. In raw mustard tuber, it constitutes 6.10% of the volatile compounds, while in instant pickled mustard tuber, its concentration drops, with p-propenylanisole becoming the dominant volatile compound. []

Q5: Has the vibrational structure of this compound been studied, and if so, what spectroscopic techniques were used?

A5: Yes, the vibrational spectra and structure of this compound have been investigated using Far Infrared Spectroscopy. This technique is particularly useful for analyzing large amplitude anharmonic vibrations in molecules. []

Q6: What are the major degradation products of this compound in aqueous solutions?

A6: Studies have identified Allyl thiocyanate and this compound as the main degradation products of Allyl Isothiocyanate in aqueous solutions. The formation of these compounds was observed to increase over time as Allyl Isothiocyanate degrades. Analytical techniques like LC-MS and GC-MS were employed to identify these degradation products. []

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